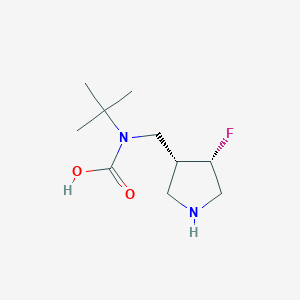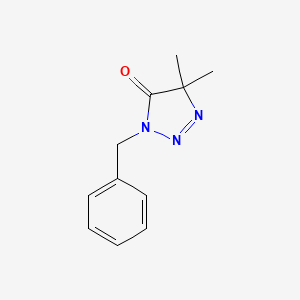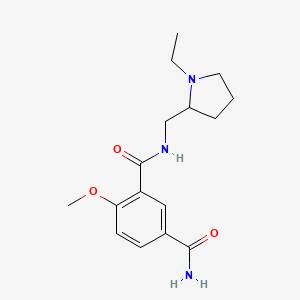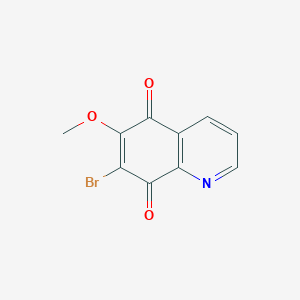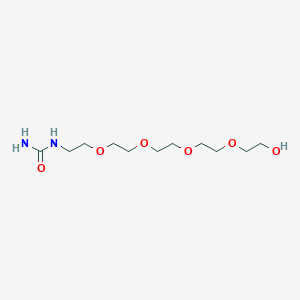
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea is a synthetic organic compound characterized by the presence of a urea group attached to a long chain of ethylene glycol units terminated with a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea typically involves the reaction of 14-hydroxy-3,6,9,12-tetraoxatetradecylamine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
科学研究应用
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl and urea groups can form hydrogen bonds with various biological molecules, influencing their activity and stability. The ethylene glycol chain provides flexibility and solubility, enhancing the compound’s ability to interact with different targets.
相似化合物的比较
Similar Compounds
- S-(14-Hydroxy-3,6,9,12-tetraoxatetradec-1-yl) ethanethioate
- Benzyl (14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)carbamate
- 1,14-Diamino-3,6,9,12-tetraoxatetradecane
Uniqueness
1-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)urea is unique due to its specific combination of a urea group and a long ethylene glycol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
61775-03-9 |
|---|---|
分子式 |
C11H24N2O6 |
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethylurea |
InChI |
InChI=1S/C11H24N2O6/c12-11(15)13-1-3-16-5-7-18-9-10-19-8-6-17-4-2-14/h14H,1-10H2,(H3,12,13,15) |
InChI 键 |
HBYCYKGOBFBECE-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCO)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


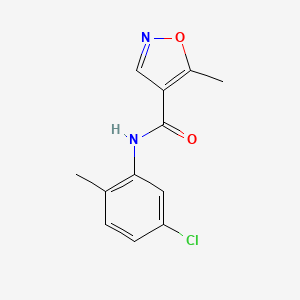
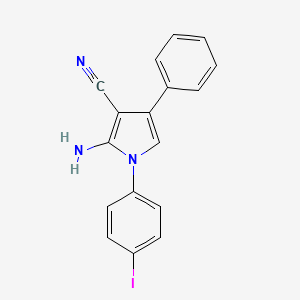
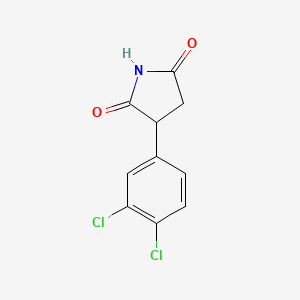
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)

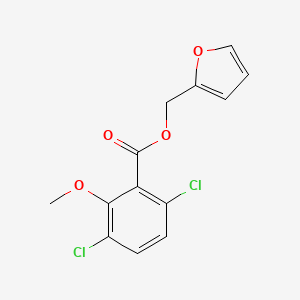
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
